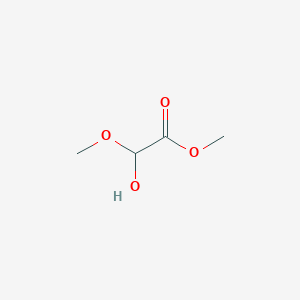

Methyl 2-Hydroxy-2-methoxyacetate

説明

特性

IUPAC Name |

methyl 2-hydroxy-2-methoxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c1-7-3(5)4(6)8-2/h3,5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVJJVYHDJVQFSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864900 | |

| Record name | Acetic acid, 2-hydroxy-2-methoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19757-97-2 | |

| Record name | Methyl 2-hydroxy-2-methoxyacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19757-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-hydroxy-2-methoxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, 2-hydroxy-2-methoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 2-hydroxy-2-methoxyacetate

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, relevant applications, and safety information for Methyl 2-hydroxy-2-methoxyacetate (CAS No. 19757-97-2). The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a colorless liquid organic compound.[1] It is also referred to as Glyoxylic Acid Methyl Ester Methyl Hemiacetal (GMHA).[2][3] The compound is noted to be hygroscopic, moisture-sensitive, and volatile.[2] Key quantitative properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈O₄ | [1][3] |

| Molecular Weight | 120.10 g/mol | [1][3] |

| Boiling Point | 117-120 °C | [2] |

| 132.7 °C at 760 mmHg | [1] | |

| Density | 1.178 g/cm³ | [1] |

| 1.174 ± 0.06 g/cm³ (Predicted) | [2] | |

| Flash Point | 35 °C | [4][5] |

| 47.7 °C | [1] | |

| 67 °C | [2] | |

| Refractive Index | 1.414 | [1] |

| Vapor Pressure | 4.91 mmHg at 25°C | [1] |

| pKa | 10.97 ± 0.20 (Predicted) | [2] |

| LogP | -0.87580 | [1] |

| PSA (Polar Surface Area) | 55.76 Ų | [1][3] |

| EINECS No. | 243-271-2 | [1][2] |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of this compound. Various spectral data sets are available for this compound, including 1H NMR, 13C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[6]

Applications in Synthesis

This compound serves as a key chemical reagent in pharmaceutical synthesis.[2][7] Notably, it is utilized in the preparation of derivatives of Bryostatin 1.[2][7] These derivatives are investigated for their role as protein kinase C (PKC-1) inhibitors, which have potential applications in cancer therapy.[2][7]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound | C4H8O4 | CID 2724791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound(19757-97-2) 1H NMR spectrum [chemicalbook.com]

- 7. This compound | 19757-97-2 [chemicalbook.com]

A Technical Guide to the Synthesis of Methyl 2-Hydroxy-2-Methoxyacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-hydroxy-2-methoxyacetate, also known as methyl glyoxylate methyl hemiacetal, is a versatile chemical intermediate with significant applications in pharmaceutical synthesis.[1][2] Its utility is highlighted in the preparation of complex molecules such as Bryostatin 1 derivatives, which are potent protein kinase C (PKC) inhibitors with potential applications in cancer therapy.[1][2] This technical guide provides a comprehensive overview of the primary synthetic routes for this compound, complete with detailed experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.

Synthetic Pathways

Several synthetic strategies have been developed for the preparation of this compound. The most prominent methods include the carbonylation of methyl formate, the ozonolysis of dimethyl maleate, and the acid-catalyzed reaction of methyl glyoxylate with methanol. Each pathway offers distinct advantages and is suited for different laboratory scales and available starting materials.

Carbonylation of Alcohols or Formate Esters

One industrial approach involves the reaction of an alcohol, such as methanol, or a formate ester like methyl formate, with carbon monoxide under pressure.[3] This process is conducted in the presence of a basic initiator, such as an alkali metal alkoxide (e.g., sodium methoxide), and a complexing agent for the alkali metal cation.[3]

Reaction Pathway: Carbonylation

Caption: Carbonylation of an alcohol or formate ester.

Ozonolysis of Dimethyl Maleate

A high-yield laboratory-scale synthesis involves the ozonolysis of dimethyl maleate followed by reductive workup.[4] This two-step process first generates an ozonide intermediate, which is then reduced to afford the desired product.

Experimental Workflow: Ozonolysis

Caption: Ozonolysis of dimethyl maleate workflow.

Experimental Protocols

Synthesis via Ozonolysis of Dimethyl Maleate

This protocol is adapted from a patented procedure and offers high yields.[4]

Materials:

-

Dimethyl maleate

-

Methanol

-

Ozone (O₃)

-

Platinum catalyst

-

Methanolic Sodium Hydroxide (NaOH)

-

Hydrogen (H₂)

Procedure:

-

Dissolve 612.5 g (6.25 mol) of maleic anhydride in 4 L of methanol and esterify under acidic catalysis using a strongly acidic ion exchanger to produce dimethyl maleate.

-

In a suitable reactor, dissolve 21.6 g (150 mmol) of the prepared dimethyl maleate in 100 ml of methanol.

-

Cool the solution to 0-3°C and bubble an O₂/O₃ mixture (60 L O₂/h, 1.66 g O₃/h) through it for 4 hours and 20 minutes, ensuring quantitative ozone uptake.

-

Transfer the ozonolysis solution to a hydrogenation reactor containing a suspension of 0.1 g of platinum in methanol.

-

Introduce hydrogen gas while stirring and maintain the reaction temperature at 20°C with external cooling.

-

Maintain the pH of the reaction mixture between 4 and 5 by adding methanolic NaOH.

-

After the addition of the ozonolysis solution is complete, continue hydrogenation until the reaction mixture is free of peroxides (approximately 5 minutes).

-

Filter the catalyst.

-

Remove the methanol from the filtrate using a rotary evaporator.

-

Distill the residue at approximately 55°C and 25 torr to yield pure this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 94-96% | [4] |

| Purity | High (determined by oxime titration and polarography) | [4] |

| Boiling Point | 117-120 °C | [2] |

| Density | 1.174 g/cm³ (Predicted) | [2][5] |

Synthesis via Carbonylation of Methyl Formate

This method is suitable for industrial-scale production.[3]

Materials:

-

Methyl formate

-

Carbon monoxide (CO)

-

Sodium metal

-

Methanol

-

Crown ether (e.g., 18-crown-6)

-

Methylene chloride

Procedure:

-

Dissolve 2.3 g (0.1 mole) of sodium in 80 ml (1.98 mole) of methanol under a nitrogen atmosphere to prepare sodium methoxide.

-

In a pressure reactor, combine the sodium methoxide solution with methyl formate and a catalytic amount of crown ether (e.g., 1.5 ml).

-

Pressurize the reactor with carbon monoxide.

-

Heat the reaction mixture to initiate the carbonylation reaction.

-

After the reaction is complete, cool the reactor and carefully vent the excess CO.

-

Dilute the reaction mixture with methylene chloride and filter.

-

Remove the volatile components from the filtrate under reduced pressure at approximately 35°C to obtain the crude product as a slightly yellow oily liquid.

-

Further purification can be achieved by distillation.

Quantitative Data:

| Parameter | Value | Reference |

| Product Confirmation | NMR analysis, formation of known derivatives (2,4-dinitrophenylhydrazone, semicarbazone, phenylhydrazone) | [3] |

Physicochemical Properties and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₄H₈O₄ |

| Molecular Weight | 120.10 g/mol |

| CAS Number | 19757-97-2 |

| Boiling Point | 117-120 °C |

| Density (Predicted) | 1.174 g/cm³ |

| Refractive Index | 1.415 |

| Flash Point | 67°C |

| Storage Temperature | 2-8°C under inert gas |

Applications in Synthesis

This compound serves as a key building block in the synthesis of various organic molecules. For instance, it reacts with urea in a two-step process to form allantoin.[8] It also reacts with β-amino alcohols to produce novel acyclic compounds or, under solvent-free conditions, cyclic perhydro-1,4-oxazin-3-ones.[9][10]

Logical Relationship: Allantoin Synthesis

Caption: Synthesis of Allantoin.

Safety Information

This compound is classified as an irritant.[2] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

The synthesis of this compound can be achieved through multiple effective routes, with the ozonolysis of dimethyl maleate being a particularly high-yielding method for laboratory-scale preparations. The detailed protocols and quantitative data provided in this guide are intended to support researchers and drug development professionals in the efficient and safe synthesis of this valuable intermediate.

References

- 1. This compound | 19757-97-2 [chemicalbook.com]

- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. US4351951A - Process for making glyoxylate hemiacetals - Google Patents [patents.google.com]

- 4. EP0099981B1 - Process for the preparation of glyoxylic acid and glyoxylic acid derivatives - Google Patents [patents.google.com]

- 5. echemi.com [echemi.com]

- 6. This compound | C4H8O4 | CID 2724791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. EP0460412B1 - Process for the preparation of allantoin - Google Patents [patents.google.com]

- 9. Synthesis of Methyl-2[N-subtituted-N-(2-hydroxyethyl)]amino-2- hydroxyacetates and 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones | Journal of the Mexican Chemical Society [jmcs.org.mx]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide: Methyl 2-hydroxy-2-methoxyacetate (CAS: 19757-97-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxy-2-methoxyacetate, with the CAS number 19757-97-2, is an organic compound of interest in pharmaceutical synthesis.[1][2][3] Structurally, it is an ester featuring both a hydroxyl and a methoxy group attached to the alpha-carbon. This unique arrangement of functional groups makes it a versatile reagent and building block in the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and its role in the context of pharmacologically active compounds.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid.[4] Its key physical and chemical properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 19757-97-2 |

| Molecular Formula | C₄H₈O₄ |

| Molecular Weight | 120.10 g/mol [5] |

| IUPAC Name | This compound[5] |

| InChI | InChI=1S/C4H8O4/c1-7-3(5)4(6)8-2/h3,5H,1-2H3[5] |

| InChIKey | OVJJVYHDJVQFSF-UHFFFAOYSA-N[5] |

| SMILES | COC(C(=O)OC)O[5] |

| Synonyms | Acetic acid, 2-hydroxy-2-methoxy-, methyl ester; 2-Hydroxy-2-methoxyacetic acid methyl ester; Glyoxylic acid methyl ester methyl hemiacetal; Methyl glyoxylate methyl hemiacetal; GMHA[2][5][6] |

Table 2: Physical Properties

| Property | Value |

| Physical Form | Liquid/Oil[2][3] |

| Color | Colorless to pale yellow[4] |

| Boiling Point | 117-120 °C[2][3] |

| Density (Predicted) | 1.174 ± 0.06 g/cm³[2][3] |

| Flash Point | 67 °C[2][3] |

| Solubility | Slightly soluble in Chloroform and Methanol[2][3] |

| Refractive Index | 1.415[6] |

Table 3: Safety Information

| Hazard | Description |

| Signal Word | Warning[3] |

| Hazard Statements | H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H341 (Suspected of causing genetic defects)[3] |

| Precautionary Statements | P201, P202, P210, P264, P280, P302+P352, P305+P351+P338, P308+P313, P403+P235, P405, P501[3] |

| Hazard Codes | Xi (Irritant)[2] |

| Risk Statements | 36/37/38 (Irritating to eyes, respiratory system and skin)[2] |

Synthesis and Experimental Protocols

Representative Experimental Protocol: Synthesis of Methyl Methoxyacetate

This protocol describes the synthesis of methyl methoxyacetate from methylal and formic acid.

Materials:

-

Methylal

-

Formic acid

-

p-Toluenesulfonic acid (catalyst)

-

Stainless steel autoclave (200ml)

-

Gas chromatograph

Procedure:

-

In a 200ml stainless steel autoclave, add 23g (0.30mol) of methylal, 23.0g (0.50mol) of formic acid, and 0.2g of p-toluenesulfonic acid.[7]

-

Seal the autoclave and heat the reaction mixture to 130°C for 2 hours. The pressure of the system will reach approximately 2MPa.[7]

-

After the reaction is complete, cool the autoclave to room temperature.[7]

-

Carefully open the autoclave and remove the liquid product.

-

Analyze the product by gas chromatography to determine the yield of methyl methoxyacetate.[7]

Note: This is a general procedure for a related compound. The synthesis of this compound would likely involve the reaction of methyl glyoxylate with methanol in the presence of an acid catalyst. The hydroxyl group adds to the aldehyde of methyl glyoxylate, and the resulting hemiacetal is then methylated.

Applications in Pharmaceutical Research

This compound is utilized as a chemical reagent in pharmaceutical synthesis.[1][2][3] A notable application is in the preparation of derivatives of Bryostatin 1.[1][2][3] Bryostatin 1 and its analogues are potent modulators of Protein Kinase C (PKC) and are investigated for their potential in cancer therapy.[1][2][3]

Signaling Pathways and Mechanisms of Action

The significance of this compound in drug development is linked to its role in synthesizing compounds that target specific signaling pathways. As a precursor to Bryostatin 1 derivatives, it is indirectly involved in the modulation of the Protein Kinase C (PKC) signaling pathway.

Bryostatin 1 and the PKC Signaling Pathway

Bryostatin 1 is a potent modulator of PKC isoforms.[4] It binds to the C1 domain of PKC, the same domain that binds the second messenger diacylglycerol (DAG).[8] This interaction leads to a biphasic effect on PKC activity: an initial activation followed by a long-term downregulation of the enzyme.[9][10]

The initial activation involves the translocation of PKC from the cytosol to the cell membrane.[9][10] Prolonged exposure to Bryostatin 1 leads to the ubiquitination and subsequent proteasomal degradation of PKC, resulting in its downregulation.[9][10] This modulation of PKC activity affects numerous downstream cellular processes, including cell proliferation, differentiation, and apoptosis.[4]

Below are diagrams illustrating the general workflow for a chemical synthesis and the signaling pathway of Bryostatin 1.

Caption: A generalized workflow for a chemical synthesis.

Caption: Mechanism of Bryostatin 1 action on PKC.

Conclusion

This compound is a valuable chemical intermediate, particularly in the synthesis of pharmacologically active compounds like Bryostatin 1 derivatives. Its bifunctional nature allows for its incorporation into complex molecular architectures. Understanding its properties and its role in modulating critical signaling pathways such as the PKC pathway is essential for its effective application in drug discovery and development. Further research into the synthesis and reactions of this compound could open new avenues for the creation of novel therapeutics.

References

- 1. This compound | 19757-97-2 [chemicalbook.com]

- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound | 19757-97-2 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C4H8O4 | CID 2724791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. CN102690199A - Preparation method for methyl methoxyacetate - Google Patents [patents.google.com]

- 8. PKC modulator bryostatin-1 therapeutically targets CNS innate immunity to attenuate neuroinflammation and promote remyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]

- 10. Bryostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical Properties of Methyl 2-hydroxy-2-methoxyacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of Methyl 2-hydroxy-2-methoxyacetate (CAS No. 19757-97-2). The information is compiled for professionals in research and development who require precise data for experimental design, process optimization, and safety assessments. This document includes a detailed summary of quantitative data, relevant experimental protocols, and a logical workflow for its synthesis and purification.

Core Physical and Chemical Properties

This compound, also known as Glyoxylic Acid Methyl Ester Methyl Hemiacetal, is a colorless liquid with a sweet, fruity odor.[1] It serves as a valuable reagent and intermediate in the synthesis of various pharmaceutical compounds, including derivatives of Bryostatin 1, which are investigated for their potential in cancer therapy.[2][3] The compound is noted to be hygroscopic, moisture-sensitive, and volatile.[2][4]

The physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈O₄ | [1][5][6] |

| Molecular Weight | 120.10 g/mol | [1][5][6][7] |

| Boiling Point | 117-120 °C at 760 Torr; 132.7 °C at 760 mmHg | [1][2][4][7] |

| Density | 1.178 g/cm³; 1.174±0.06 g/cm³ (Predicted) | [1][2][4][7] |

| Refractive Index | 1.414; 1.415 | [1][4][7] |

| Flash Point | 47.7 °C; 67 °C | [1][2][4][7] |

| Vapor Pressure | 4.91 mmHg at 25°C | [1][4] |

| pKa | 10.97±0.20 (Predicted) | [2][4] |

| LogP | -0.87580; -0.6 | [1][5][7] |

| Appearance | Colorless Oil / Liquid | [2] |

| Solubility | Slightly soluble in Chloroform and Methanol | [2][4][8] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [2][4][8] |

Experimental Protocols

-

Boiling Point: Determined by distillation at atmospheric pressure (760 mmHg) using a distillation apparatus. The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point. For heat-sensitive compounds, vacuum distillation is employed, and the boiling point is reported at a specific reduced pressure.

-

Density: Measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined at a specific temperature, typically 20°C or 25°C.

-

Refractive Index: Measured using a refractometer (e.g., an Abbé refractometer). This value is typically determined at 20°C using the sodium D-line (589 nm).

-

Flash Point: Determined using a closed-cup (e.g., Pensky-Martens) or open-cup tester. The substance is heated at a controlled rate, and an ignition source is periodically passed over the surface until a flash is observed.

While a specific protocol for this compound is not detailed, methods for structurally similar compounds like Methyl 2-(2-methoxyethoxy)acetate are well-established and adaptable.[9][10] Gas Chromatography (GC) is the predominant technique for purity validation and quantification of volatile esters.

Example Protocol: Purity Validation by Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol is a generalized procedure based on standard methods for analyzing similar acetate compounds.

-

Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID), a capillary column (e.g., HP-1 or equivalent polydimethylsiloxane column), and a data integration system.

-

Reagents and Materials:

-

This compound reference standard (≥99% purity).

-

High-purity solvent/diluent (e.g., Methylene Chloride or Ethyl Acetate, HPLC grade).

-

-

Chromatographic Conditions (Typical):

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10 °C/min to 230°C and hold for 5 minutes.[9]

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Injection Volume: 1.0 µL with a split ratio (e.g., 50:1).

-

-

Sample Preparation:

-

Prepare a stock solution of the reference standard at a known concentration (e.g., 1 mg/mL) in the chosen solvent.

-

Prepare the sample for analysis by diluting it to a similar concentration.

-

-

Analysis:

-

Inject the prepared sample into the GC system.

-

The purity is determined by calculating the area percent of the main peak relative to the total area of all peaks detected in the chromatogram.

-

Logical and Experimental Workflows

The synthesis and subsequent purification of chemical reagents like this compound follow a structured workflow to ensure high purity and yield. The diagram below illustrates a generalized logical workflow for this process, from the initial reaction to the final product analysis.

Caption: Generalized workflow for the synthesis and purification of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound | 19757-97-2 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. This compound | C4H8O4 | CID 2724791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. echemi.com [echemi.com]

- 8. This compound | 19757-97-2 [m.chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to Methyl 2-hydroxy-2-methoxyacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral characterization of methyl 2-hydroxy-2-methoxyacetate. This compound, also known as methyl glyoxylate methyl hemiacetal, is a valuable reagent in various synthetic applications, including the preparation of pharmaceutical intermediates.

Chemical Structure and Formula

This compound is a hemiacetal ester with the molecular formula C4H8O4.[1] Its structure features a chiral center at the C2 position.

Molecular Identifiers:

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 19757-97-2[1] |

| Molecular Formula | C4H8O4[1] |

| Molecular Weight | 120.10 g/mol [1] |

| SMILES | COC(C(=O)OC)O[1] |

| InChI | InChI=1S/C4H8O4/c1-7-3(5)4(6)8-2/h3,5H,1-2H3[1][2] |

| InChIKey | OVJJVYHDJVQFSF-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

This compound is typically a colorless oil.[3] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Boiling Point | 117-120 °C (at 760 Torr) | [3] |

| Density (Predicted) | 1.174 ± 0.06 g/cm³ | [3] |

| Flash Point | 67 °C | [3] |

| Solubility | Slightly soluble in Chloroform and Methanol | [3] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [4] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.5 - 5.0 | s | 1H | -OH |

| ~4.3 - 4.8 | s | 1H | -CH(OH)(OCH₃) |

| 3.78 | s | 3H | -COOCH₃ |

| 3.45 | s | 3H | -OCH₃ |

¹³C NMR Spectrum (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~170 | C=O (ester) |

| ~95 | -C(OH)(OCH₃) |

| ~55 | -OCH₃ |

| ~52 | -COOCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Broad | O-H stretch (hydroxyl group) |

| 2950 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (ester carbonyl) |

| 1200 - 1000 | Strong | C-O stretch (ester and ether) |

Synthesis and Experimental Protocols

This compound can be synthesized through various methods. A common approach involves the ozonolysis of dimethyl maleate followed by reductive workup.

Synthesis via Ozonolysis of Dimethyl Maleate

This protocol is based on established procedures for the synthesis of glyoxylate hemiacetals.[5]

Experimental Workflow:

Caption: Workflow for the synthesis of this compound.

Protocol:

-

Ozonolysis: A solution of dimethyl maleate (1 equivalent) in methanol is cooled to a low temperature (typically -78 °C). A stream of ozone is bubbled through the solution until a blue color persists, indicating the complete consumption of the starting material and the formation of the ozonide intermediate.

-

Reductive Workup: The reaction mixture is purged with an inert gas (e.g., nitrogen or argon) to remove excess ozone. A reducing agent, such as a palladium on carbon catalyst (Pd/C), is added, and the mixture is hydrogenated. This step reduces the ozonide to the desired product.

-

Purification: The catalyst is removed by filtration. The methanol solvent is then removed under reduced pressure. The crude product is purified by vacuum distillation to yield pure this compound.[5]

Spectroscopic Analysis Protocol

NMR Sample Preparation:

-

Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

-

Transfer the solution to an NMR tube for analysis.

FTIR Sample Preparation (Liquid Film):

-

Place a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Gently press the plates together to form a thin liquid film.

-

Mount the plates in the spectrometer for analysis.

Applications in Drug Development

This compound is a versatile intermediate in the synthesis of more complex molecules. Its utility is particularly noted in the preparation of pharmaceutical compounds.

-

Bryostatin 1 Derivatives: This compound serves as a chemical reagent in the synthesis of derivatives of Bryostatin 1, which are investigated as protein kinase C (PKC) inhibitors for cancer therapy.[6]

-

Allantoin Synthesis: It is a precursor in a two-stage reaction with urea to produce allantoin, a compound used in dermatological and cosmetic preparations.[7]

Logical Relationship in Allantoin Synthesis:

Caption: Key steps in the synthesis of Allantoin.

References

- 1. This compound | C4H8O4 | CID 2724791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(19757-97-2) 1H NMR spectrum [chemicalbook.com]

- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound | 19757-97-2 [sigmaaldrich.com]

- 5. EP0099981B1 - Process for the preparation of glyoxylic acid and glyoxylic acid derivatives - Google Patents [patents.google.com]

- 6. This compound | 19757-97-2 [chemicalbook.com]

- 7. EP0460412B1 - Process for the preparation of allantoin - Google Patents [patents.google.com]

Spectral Data Analysis of Methyl 2-hydroxy-2-methoxyacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Methyl 2-hydroxy-2-methoxyacetate, a key intermediate in various synthetic pathways. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug development and other related fields, offering detailed spectral information and the methodologies for its acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 4.85 | s | 1H | - | -OH |

| 4.60 | s | 1H | - | -CH(OH)(OCH₃) |

| 3.78 | s | 3H | - | -COOCH₃ |

| 3.45 | s | 3H | - | -OCH₃ |

Note: The chemical shift of the hydroxyl proton (-OH) can be variable and is dependent on factors such as solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| 170.5 | C=O (Ester) |

| 98.5 | -CH(OH)(OCH₃) |

| 55.0 | -OCH₃ |

| 52.5 | -COOCH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3450 (broad) | O-H stretch |

| 2950 | C-H stretch (aliphatic) |

| 1740 | C=O stretch (ester) |

| 1200, 1100 | C-O stretch |

Mass Spectrometry (MS)

The predicted mass spectrometry data reveals several key fragments under electrospray ionization (ESI).

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 121.0495 |

| [M+Na]⁺ | 143.0315 |

| [M-H]⁻ | 119.0350 |

| [M+NH₄]⁺ | 138.0761 |

Experimental Protocols

The following sections detail the generalized experimental methodologies for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

¹H NMR Acquisition Parameters (Typical):

-

Pulse Sequence: A standard single-pulse sequence.

-

Number of Scans: 16 to 64 scans are generally sufficient for a sample of this concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

-

Spectral Width: A spectral width of approximately 10-12 ppm is typically used.

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum.

-

Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often employed.

-

Spectral Width: A spectral width of approximately 200-220 ppm is standard.

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample such as this compound, a neat spectrum is typically obtained. A drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

Data Acquisition: A background spectrum of the empty salt plates is first recorded. The sample is then placed in the instrument, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier-transformed to produce the final IR spectrum. The data is typically collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. This stock solution is then further diluted to the low µg/mL or ng/mL range for analysis.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for the analysis of polar molecules like this compound.

Data Acquisition: The prepared sample solution is introduced into the ESI source, where it is nebulized and ionized. The resulting ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum. The analysis is typically performed in both positive and negative ion modes to observe different adducts.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Caption: Workflow for the spectral analysis of this compound.

An In-depth Technical Guide to the 1H NMR Spectrum of Methyl 2-hydroxy-2-methoxyacetate

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-hydroxy-2-methoxyacetate. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document details the expected spectral data, a standard experimental protocol for data acquisition, and logical diagrams to illustrate molecular structure and experimental workflow.

Data Presentation: 1H NMR Spectral Data

The 1H NMR spectrum of this compound is characterized by four distinct signals, each corresponding to a unique proton environment in the molecule. Due to the absence of adjacent, non-equivalent protons for the methoxy and methine groups, the primary signals appear as singlets. The hydroxyl proton signal is typically a broad singlet and its chemical shift can be variable.

The expected quantitative data for the 1H NMR spectrum of this compound is summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration (Number of Protons) | Proton Environment |

| a | ~ 3.80 | Singlet | 3H | -C(=O)OCH₃ |

| b | ~ 4.40 | Singlet | 1H | -CH (OH)- |

| c | ~ 3.50 | Singlet | 3H | -OCH₃ |

| d | Variable (e.g., ~ 3.4) | Broad Singlet | 1H | -OH |

Note: The chemical shift of the hydroxyl proton (d) is dependent on factors such as solvent, concentration, and temperature.

Visualization of Molecular Structure and Proton Environments

The following diagram illustrates the structure of this compound and the assignment of the different proton environments.

Experimental Protocol

This section outlines a standard operating procedure for the acquisition of a high-quality 1H NMR spectrum of this compound.

3.1. Sample Preparation

-

Analyte: this compound.

-

Solvent: Deuterated chloroform (CDCl₃) is a common and suitable solvent. Other deuterated solvents such as acetone-d₆ or dimethyl sulfoxide-d₆ may be used depending on sample solubility and experimental requirements.

-

Concentration: A solution of approximately 5-10 mg of the analyte is prepared in 0.6-0.7 mL of the deuterated solvent.[1]

-

Procedure:

-

The analyte is accurately weighed into a clean, dry vial.

-

The deuterated solvent is added using a calibrated pipette.

-

The mixture is gently agitated (e.g., vortexed) until the sample is fully dissolved.

-

The resulting solution is transferred to a 5 mm NMR tube. To prevent solid impurities from entering the tube, a small plug of cotton or glass wool can be used as a filter within the transfer pipette.[2]

-

3.2. NMR Instrument Parameters

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

Probe: A standard 5 mm broadband or inverse detection probe.

-

Temperature: The experiment is typically conducted at room temperature (e.g., 298 K).

3.3. Data Acquisition

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally adequate.

-

Acquisition Time (aq): An acquisition time of 2-4 seconds is standard.

3.4. Data Processing

-

Fourier Transform: An exponential window function (line broadening of 0.3 Hz) is applied to the Free Induction Decay (FID) before performing the Fourier transform.

-

Phasing: The spectrum is manually or automatically phased to achieve pure absorption lineshapes.

-

Baseline Correction: A baseline correction is applied to ensure a flat baseline across the spectrum.

-

Referencing: The chemical shift axis is calibrated by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or the internal standard TMS to 0.00 ppm.

-

Integration: The signals are integrated to determine the relative ratios of the protons.

-

Peak Picking: The chemical shift for each signal is accurately determined.

Experimental Workflow Diagram

The logical flow of the experimental procedure, from sample preparation to final data analysis, is depicted in the following diagram.

References

An In-depth Technical Guide on the Safety and Handling of Methyl 2-hydroxy-2-methoxyacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and known properties of Methyl 2-hydroxy-2-methoxyacetate (CAS No. 19757-97-2). The information is intended for professionals in research and development who may handle this compound.

Chemical Identification and Properties

This compound, also known as methyl glyoxylate methyl hemiacetal, is a functionalized ester.[1][2] It serves as a reactive intermediate in organic synthesis, notably in the preparation of complex molecules like Bryostatin 1 derivatives, which are investigated for their potential as protein kinase C (PKC) inhibitors in cancer therapy.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C4H8O4 | [1][3][4] |

| Molecular Weight | 120.10 g/mol | [1][3] |

| Appearance | Colorless to light brown liquid/oil | [2][5] |

| Boiling Point | 117-120 °C | [2] |

| Flash Point | 67 °C | [2] |

| Density | 1.174 g/cm³ (Predicted) | [2] |

| Solubility | Slightly soluble in Chloroform and Methanol | [2][6] |

| Storage Temperature | 2-8 °C under inert atmosphere | [2][5][7] |

| Stability | Hygroscopic, Moisture Sensitive, Volatile | [2][6] |

Safety and Hazard Information

This compound is classified as a hazardous chemical. Adherence to safety guidelines is crucial when handling this substance.

Table 2: GHS Hazard Classification and Statements

| Classification | Hazard Statement | GHS Pictogram | Source(s) |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 | [8] |

| Skin Corrosion (Sub-category 1B) | H314: Causes severe skin burns and eye damage | GHS05 | [8] |

| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | GHS05 | [8] |

| Flammable Liquid (Category 4) | H227: Combustible liquid | GHS02 (as per some suppliers) | [6] |

Table 3: Precautionary Statements for Safe Handling

| Type | Precautionary Statement Code | Statement | Source(s) |

| Prevention | P260 | Do not breathe dust/fume/gas/mist/vapours/spray. | [8][9] |

| P264 | Wash skin thoroughly after handling. | [8][9] | |

| P270 | Do not eat, drink or smoke when using this product. | [8][9] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [8][9] | |

| Response | P301 + P317 + P330 + P331 | IF SWALLOWED: Get medical help. Rinse mouth. Do NOT induce vomiting. | [8][9] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [8][9] | |

| P305 + P354 + P338 | IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8] | |

| P316 | Get emergency medical help immediately. | [8][9] | |

| P363 | Wash contaminated clothing before reuse. | [8][9] | |

| Storage | P405 | Store locked up. | [8][9] |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. | [8][9] |

Experimental Protocols

Representative Protocol: Aldol-type Reaction with a Ketone Enolate

Objective: To perform a nucleophilic addition of a ketone enolate to this compound.

Materials:

-

This compound

-

A suitable ketone (e.g., acetone, cyclohexanone)

-

A strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA), Lithium bis(trimethylsilyl)amide (LiHMDS))

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Deuterated solvent for NMR analysis (e.g., CDCl3)

-

Standard laboratory glassware for anhydrous reactions (oven-dried)

-

Inert atmosphere setup (Nitrogen or Argon)

-

Magnetic stirrer and stir bar

-

Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

Procedure:

-

Preparation of the Reaction Setup:

-

Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.

-

Maintain the flask under a positive pressure of an inert gas throughout the experiment.

-

-

Formation of the Enolate:

-

In the reaction flask, dissolve the ketone (1.1 equivalents) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the strong base (1.0 equivalent) dropwise to the ketone solution while maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

-

-

Addition of this compound:

-

Dissolve this compound (1.0 equivalent) in a small amount of anhydrous THF in a separate flame-dried flask under an inert atmosphere.

-

Using a syringe, slowly add the solution of this compound to the enolate solution at -78 °C.

-

Allow the reaction to stir at -78 °C for a specified time (e.g., 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC) if possible.

-

-

Quenching and Work-up:

-

Quench the reaction at -78 °C by slowly adding a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and add water and a suitable organic solvent (e.g., ethyl acetate) for extraction.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

-

Purification and Analysis:

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

-

Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

-

Logical Workflow and Visualization

As no specific biological signaling pathways involving this compound have been documented, a logical workflow for its safe handling and in case of an emergency is presented below.

Caption: Workflow for the safe handling and emergency response for this compound.

Toxicological Information

The toxicological data for this compound is limited. Most safety data sheets indicate that there is no data available for acute toxicity (dermal, inhalation), skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, and specific target organ toxicity.[8]

-

Acute Oral Toxicity: Classified as Category 4 (Harmful if swallowed).[8]

Given the lack of specific data, it is prudent to handle this compound with care, assuming it may have significant toxicological effects. For context, related compounds such as 2-methoxyethanol are known to be toxic to bone marrow and the testes.[10] Esters like methyl acetate can be hydrolyzed to methanol, which has its own set of toxic effects.[11] Therefore, exposure should be minimized through the use of appropriate engineering controls and personal protective equipment.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[8][9] It should be treated as hazardous waste. Do not allow it to enter drains or the environment.[9]

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive risk assessment. Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical and follow all institutional safety protocols.

References

- 1. This compound | C4H8O4 | CID 2724791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. scbt.com [scbt.com]

- 4. guidechem.com [guidechem.com]

- 5. US4760168A - Preparation of alkyl acrylamidoglycolates and their alkyl ethers - Google Patents [patents.google.com]

- 6. CN1146445A - Synthetic technology for methyl-glyoxal - Google Patents [patents.google.com]

- 7. This compound | 19757-97-2 [sigmaaldrich.com]

- 8. US4351951A - Process for making glyoxylate hemiacetals - Google Patents [patents.google.com]

- 9. scispace.com [scispace.com]

- 10. 2-Methoxyethanol - Wikipedia [en.wikipedia.org]

- 11. Examining the risk of methanol poisoning from methyl acetate-containing products - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to Methyl 2-hydroxy-2-methoxyacetate: Nomenclature and Synonyms

For researchers, scientists, and professionals in drug development, precise chemical identification is paramount. This document provides a detailed overview of the nomenclature for the chemical compound Methyl 2-hydroxy-2-methoxyacetate, including its IUPAC name and a comprehensive list of known synonyms.

The officially recognized IUPAC name for this compound is This compound [1][2][3]. This systematic name accurately describes the molecular structure of the compound, which is an ester.

Chemical Identity

| Property | Value |

| IUPAC Name | This compound[1][2][3] |

| CAS Number | 19757-97-2[1][2][4][5][6][7] |

| Molecular Formula | C4H8O4[2][4][5][6] |

| Molecular Weight | 120.10 g/mol [1][2][4] |

| InChI Key | OVJJVYHDJVQFSF-UHFFFAOYSA-N[1][2][6] |

| SMILES | COC(C(=O)OC)O[1][2] |

Synonyms

A variety of synonyms for this compound are used in literature and commercial listings. The following table summarizes these alternative names to aid in comprehensive database searches and literature review.

| Synonym |

| 2-Hydroxy-2-methoxyacetic acid methyl ester[1][5][7][8][9] |

| Acetic acid, 2-hydroxy-2-methoxy-, methyl ester[1][5][9] |

| Acetic acid, hydroxymethoxy-, methyl ester[5][7][9] |

| Glycolic acid, methoxy-, methyl ester[5][9] |

| Glyoxylic acid methyl ester methyl hemiacetal[1][2][5][7] |

| GMHA[1][5][7][8] |

| Methyl glyoxylate methyl hemiacetal[1][5][9] |

| methyl (hydroxymethoxy)acetate[8][9] |

| methyl hydroxy(methoxy)acetate[6] |

| Zolpidem Impurity 15[7][8] |

References

- 1. This compound | C4H8O4 | CID 2724791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (contains related compounds), TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 3. alfa-chemical.com [alfa-chemical.com]

- 4. scbt.com [scbt.com]

- 5. echemi.com [echemi.com]

- 6. This compound | 19757-97-2 [sigmaaldrich.com]

- 7. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. 2-hydroxy-2-methoxy acetic acid methyl ester [chembk.com]

- 9. CAS 19757-97-2: this compound [cymitquimica.com]

In-Depth Technical Guide on Initial Exploratory Studies of Methyl 2-hydroxy-2-methoxyacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxy-2-methoxyacetate, also known by its synonym methyl glyoxylate methyl hemiacetal, is a versatile organic compound with the chemical formula C4H8O4.[1] This colorless and hygroscopic oil has garnered attention in the scientific community, particularly for its role as a key building block in the synthesis of complex pharmaceutical agents. Its utility is notably demonstrated in the preparation of derivatives of Bryostatin 1, a potent modulator of Protein Kinase C (PKC) with therapeutic potential in cancer and neurodegenerative diseases.[2] This technical guide provides a comprehensive overview of the initial exploratory studies on this compound, consolidating its chemical and physical properties, spectroscopic data, and a detailed experimental protocol for its synthesis.

Chemical and Physical Properties

This compound is a relatively small molecule with a molecular weight of 120.10 g/mol .[1] Its physical state at room temperature is a colorless liquid, often described as an oil. The compound is known to be hygroscopic, moisture-sensitive, and volatile, necessitating careful handling and storage under inert gas (nitrogen or argon) at 2-8°C.[2] It exhibits slight solubility in chloroform and methanol.[2]

A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 19757-97-2 | [1][2] |

| Molecular Formula | C4H8O4 | [1] |

| Molecular Weight | 120.10 g/mol | [1] |

| Appearance | Colorless liquid/oil | [2] |

| Boiling Point | 117-120 °C | [2][3] |

| Density | 1.174 g/cm³ (Predicted) | [2] |

| Flash Point | 67 °C | [2] |

| Refractive Index | 1.415 | |

| Solubility | Slightly soluble in Chloroform and Methanol | [2] |

| Stability | Hygroscopic, Moisture Sensitive, Volatile | [2] |

Spectroscopic Data

The structural characterization of this compound has been established through various spectroscopic techniques. While comprehensive spectral data from initial studies are not extensively published in a consolidated format, the availability of 1H NMR, 13C NMR, Infrared (IR), and Mass Spectrometry (MS) data is confirmed through chemical supplier databases.[4] The interpretation of these spectra is crucial for confirming the identity and purity of the compound after synthesis.

A detailed breakdown of the expected spectroscopic data is provided below:

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the methyl ester protons, the methoxy protons, the hydroxyl proton, and the methine proton. The chemical shifts and coupling constants of these signals are characteristic of the molecule's structure. |

| ¹³C NMR | The carbon NMR spectrum will display signals for the four unique carbon atoms in the molecule: the carbonyl carbon of the ester, the carbon of the methoxy group, the carbon of the methyl ester, and the carbon atom bonded to both the hydroxyl and methoxy groups. |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present. Key absorptions are expected for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and the C-O stretches of the ether and ester groups. |

| Mass Spectrometry (MS) | Mass spectrometry will provide information about the molecular weight of the compound and its fragmentation pattern, which can be used to further confirm its structure. |

Experimental Protocols

Synthesis of this compound (Methyl Glyoxylate Methyl Hemiacetal)

4.1.1. Ozonolysis of Maleic Acid in Methanol

This method involves the ozonolysis of maleic acid dissolved in methanol, followed by a reduction of the resulting hydroperoxide to yield the desired hemiacetal.

-

Materials:

-

Maleic acid

-

Methanol

-

Ozone (generated from an ozone generator)

-

Palladium on alumina catalyst (5%)

-

Hydrogen gas

-

Starch-iodide paper (for peroxide test)

-

-

Procedure:

-

Dissolve maleic acid in methanol in a suitable reaction vessel.

-

Cool the solution to a low temperature (e.g., 5°C).

-

Bubble ozone gas through the solution until the reaction is complete, which can be monitored by the disappearance of the starting material. This step yields a mixture containing the intermediate hydroperoxide.

-

To the reaction mixture, add a 5% palladium-on-alumina catalyst.

-

While maintaining a low temperature (below 15°C), bubble hydrogen gas through the vigorously stirred solution. The reaction is exothermic and should be carefully controlled.

-

Monitor the reaction for the absence of peroxides using starch-iodide paper.

-

Once the reaction is complete (negative peroxide test), remove the catalyst by filtration.

-

Remove the methanol solvent from the filtrate under reduced pressure (e.g., using a rotary evaporator) at a temperature of approximately 50°C.

-

The resulting residue is the desired product, glyoxylic acid methyl hemiacetal (this compound). A reported yield for this process is approximately 95%.[5]

-

4.1.2. Synthesis from Methyl Formate and Carbon Monoxide

An alternative approach involves the reaction of methyl formate with carbon monoxide under pressure in the presence of a basic initiator and a complexing agent.

-

Materials:

-

Methyl formate

-

Carbon monoxide (high pressure)

-

Sodium methoxide (basic initiator)

-

15-crown-5 ether (complexing agent)

-

Tetrahydrofuran (THF)

-

Glacial acetic acid

-

-

Procedure:

-

Charge a high-pressure autoclave with a mixture of methyl formate and 15-crown-5 ether.

-

Pressurize the autoclave with carbon monoxide to the desired pressure (e.g., 3000 p.s.i.).

-

Allow the reaction to proceed with agitation at a controlled temperature (e.g., 25°C) for a specified time (e.g., 19 hours).

-

Quench the reaction by adding a solution of glacial acetic acid in THF under pressure.

-

After depressurizing and opening the autoclave, the reaction mixture can be worked up.

-

The product, methyl glyoxylate methyl hemiacetal, can be isolated from the reaction mixture. It is important to note that gas chromatography analysis may show methanol and methyl glyoxylate due to the thermal decomposition of the hemiacetal in the injector port. Nuclear magnetic resonance (NMR) spectroscopy is essential to confirm the presence of the hemiacetal.[6]

-

Mandatory Visualizations

Logical Relationship of Synthesis

The synthesis of this compound can be visualized as a multi-step process. The following diagram illustrates a generalized workflow for its preparation.

Caption: A generalized workflow for the synthesis of this compound.

Role in Bryostatin 1 Synthesis Pathway

This compound serves as a precursor for key fragments in the total synthesis of Bryostatin 1. The following diagram illustrates this hierarchical relationship.

Caption: Role of this compound in Bryostatin 1 synthesis.

PKC Signaling Pathway Activation by Bryostatin 1

Bryostatin 1, synthesized using derivatives of this compound, is a potent activator of the Protein Kinase C (PKC) signaling pathway. The diagram below provides a simplified representation of this activation cascade.

Caption: Simplified PKC signaling pathway activated by Bryostatin 1.

Conclusion

Initial exploratory studies reveal this compound as a valuable and versatile chemical entity. Its well-defined physical and chemical properties, coupled with established spectroscopic data, provide a solid foundation for its use in complex organic synthesis. The outlined experimental protocols, derived from patent literature, offer viable routes for its preparation. The critical role of this compound as a precursor in the synthesis of Bryostatin 1 derivatives underscores its importance in the field of medicinal chemistry and drug development. Further research into optimizing its synthesis and exploring its reactivity will undoubtedly expand its applications in the creation of novel therapeutic agents.

References

- 1. This compound | C4H8O4 | CID 2724791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 19757-97-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound(19757-97-2) 1H NMR spectrum [chemicalbook.com]

- 5. US3705922A - Process for the preparation of glyoxylic acid methyl hemiacetal - Google Patents [patents.google.com]

- 6. US4351951A - Process for making glyoxylate hemiacetals - Google Patents [patents.google.com]

Methodological & Application

The Versatile Role of Methyl 2-hydroxy-2-methoxyacetate in Organic Synthesis: Applications and Protocols

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-hydroxy-2-methoxyacetate, also known as methyl glyoxylate methyl hemiacetal, is a valuable and versatile reagent in modern organic synthesis. Its unique bifunctional nature, possessing both a hydroxyl and a methoxy group on the same α-carbon to the ester, allows for a range of chemical transformations. This report details its application, with a focus on the synthesis of allantoin, and provides comprehensive experimental protocols for its use.

Application Notes

This compound serves as a key building block in the synthesis of various organic molecules, from pharmaceutical intermediates to heterocyclic compounds. Its utility stems from its masked aldehyde functionality, which can be revealed under specific reaction conditions, and the presence of a reactive hydroxyl group.

One of the most well-documented applications of this reagent is in the synthesis of Allantoin ((2,5-Dioxo-4-imidazolinyl)urea). Allantoin is a pharmaceutically active compound known for its moisturizing, keratolytic, and wound-healing properties, making it a common ingredient in dermatological and cosmetic products. The use of this compound provides an efficient and scalable route to this important molecule.

The general reactivity of α-hydroxy-α-methoxy esters suggests their potential as precursors to α-keto esters or as partners in condensation reactions where the hemiacetal structure can be opened to reveal a reactive aldehyde equivalent.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of Allantoin

| Parameter | Value | Reference |

| Reactants | This compound, Urea | US5196545A |

| Stoichiometry (Urea:Hemiacetal) | 2:1 (up to 2 molar excess of urea) | US5196545A |

| Condensing Agent | Inorganic mineral acid (e.g., H₂SO₄) | US5196545A |

| Catalyst Loading | 0.02 - 0.1 mol per mol of hemiacetal | US5196545A |

| Solvent | Lower aliphatic alcohols (e.g., Methanol) | US5196545A |

| Initial pH | 1.0 - 2.0 | US5196545A |

| Reaction Temperature (Step 1) | 50 - 80 °C | US5196545A |

| Ring-Closure pH | 7.0 - 9.0 | US5196545A |

| Yield | Up to 85% | US5196545A |

Experimental Protocols

Synthesis of Allantoin from this compound

This protocol is adapted from the process described in US Patent 5,196,545A.

Materials:

-

This compound

-

Urea

-

Methanol

-

Sulfuric acid (8% strength)

-

Sodium hydroxide solution

-

Deionized water

Equipment:

-

Jacketed glass reactor with anchor stirrer and condenser

-

pH meter

-

Heating and cooling circulator

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

Step 1: Condensation Reaction (Acidic Phase)

-

To a 1200 L enamelled tank equipped with an anchor stirrer and a descending condenser, charge the following reagents in order while stirring:

-

324 kg of this compound

-

120 kg of Methanol

-

540 kg of Urea prills

-

135 kg of 8% strength sulfuric acid

-

-

Ensure the initial pH of the mixture is between 1.5 and 1.8.

-

Close the reactor and heat the mixture to 70 °C over the course of 1 hour.

-

Maintain the reaction mixture at 70 °C for a period of 4 hours to facilitate the condensation reaction.

Step 2: Ring-Closure Reaction (Basic Phase)

-

After the 4-hour hold, cool the reaction mixture to 20 °C.

-

Carefully add approximately 225 kg of a 33% strength sodium hydroxide solution to the mixture, ensuring the pH rises to between 8.0 and 8.5.

-

Stir the mixture at 20 °C for an additional 2 hours to promote the ring-closure to form allantoin.

Step 3: Isolation and Purification

-

After the 2-hour stirring period, filter the precipitated solid from the reaction mixture.

-

Wash the isolated solid with 300 L of deionized water.

-

Dry the washed solid in a vacuum drying oven at 70 °C until a constant weight is achieved.

Expected Outcome:

This process is reported to yield up to 85% of high-purity allantoin.

Mandatory Visualization

Caption: Workflow for the synthesis of Allantoin.

Caption: Simplified reaction pathway for Allantoin synthesis.

References

Applications of Methyl 2-hydroxy-2-methoxyacetate in Pharmaceuticals: A Detailed Overview for Researchers

For Immediate Release

Methyl 2-hydroxy-2-methoxyacetate, a versatile bifunctional molecule, is gaining significant traction as a key building block in the synthesis of complex pharmaceutical agents. Its unique structural features allow for the stereocontrolled introduction of crucial functionalities, making it a valuable asset in medicinal chemistry and drug development. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this reagent's potential.

Core Applications in Pharmaceutical Synthesis

The primary application of this compound lies in its use as a precursor for the synthesis of intricate molecular architectures found in biologically active compounds. It is particularly recognized for its role in the total synthesis of Bryostatin 1 and its analogues, a class of potent macrolides with significant anticancer properties.

Bryostatin 1 Derivatives as Protein Kinase C (PKC) Modulators:

This compound serves as a critical starting material for the elaboration of key fragments in the total synthesis of Bryostatin 1.[1] Bryostatins are powerful modulators of Protein Kinase C (PKC), a family of enzymes that play a crucial role in various cellular signaling pathways, including cell proliferation, differentiation, and apoptosis.[2][3][4] The modulation of PKC activity is a key therapeutic strategy in oncology. Bryostatin 1, in particular, has been investigated in numerous clinical trials for its potential as an anti-cancer agent.[2][4]

The synthesis of Bryostatin 1 is a complex undertaking that involves the convergent assembly of several advanced intermediates. This compound provides a scaffold for the stereoselective construction of portions of the macrolide ring, contributing to the overall efficiency and success of the synthetic route.

Experimental Protocols

While specific, detailed protocols for reactions directly involving this compound are often embedded within larger, more complex total synthesis publications, its reactivity is analogous to other α-hydroxy esters in aldol-type condensation reactions. The following is a generalized protocol for a crossed aldol reaction, which can be adapted for use with this compound and a suitable aldehyde or ketone.

General Protocol for a Base-Catalyzed Crossed Aldol Condensation

This protocol outlines a general procedure for the reaction of an enolate generated from a ketone with an aldehyde. This can be adapted for the generation of an enolate from this compound or its derivatives.

Materials:

-

Aldehyde (1.0 eq)

-

Ketone (or this compound derivative) (1.0 - 1.2 eq)

-

Base (e.g., Sodium Hydroxide, Potassium Hydroxide, Lithium Diisopropylamide - LDA)

-

Anhydrous Solvent (e.g., Ethanol, Tetrahydrofuran - THF, Diethyl Ether)

-

Quenching solution (e.g., saturated aqueous Ammonium Chloride)

-

Extraction Solvent (e.g., Ethyl Acetate, Dichloromethane)

-

Drying agent (e.g., anhydrous Sodium Sulfate, Magnesium Sulfate)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the ketone (or this compound derivative) in the chosen anhydrous solvent.

-

Enolate Formation: Cool the solution to the appropriate temperature (e.g., 0 °C for NaOH/KOH, -78 °C for LDA). Slowly add the base to the solution while stirring. The reaction mixture may change color, indicating enolate formation. Stir for the recommended time to ensure complete enolate generation (typically 30-60 minutes).

-

Aldol Addition: In a separate flask, dissolve the aldehyde in the anhydrous solvent. Add the aldehyde solution dropwise to the enolate solution at the same low temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by slowly adding the quenching solution.

-

Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with the chosen extraction solvent.

-

Purification: Wash the combined organic layers with brine, dry over the drying agent, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Quantitative Data:

The yield and diastereoselectivity of aldol reactions are highly dependent on the specific substrates, base, solvent, and reaction temperature. For the synthesis of complex molecules like Bryostatin, yields for individual steps are optimized to maximize the overall efficiency.

| Parameter | Typical Range | Notes |

| Yield | 40-90% | Highly substrate and condition dependent. |

| Reaction Time | 1-24 hours | Monitored by TLC. |

| Temperature | -78 °C to room temp. | Lower temperatures often improve selectivity. |

Signaling Pathway

Mechanism of Action of Bryostatin 1 as a PKC Modulator

Bryostatin 1 exerts its biological effects by binding to the C1 domain of Protein Kinase C, the same domain that binds the endogenous activator diacylglycerol (DAG).[5] This binding event translocates PKC from the cytosol to the cell membrane, leading to its activation. The downstream signaling cascade initiated by PKC activation can have varied effects depending on the specific PKC isozyme and the cellular context, ultimately impacting cell growth, differentiation, and apoptosis.

References

- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are PKC inhibitors and how do they work? [synapse.patsnap.com]

- 4. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bryostatin Effects on Cognitive Function and PKCɛ in Alzheimer’s Disease Phase IIa and Expanded Access Trials - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Methyl 2-hydroxy-2-methoxyacetate as a Chiral Building Block in Complex Molecule Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of methyl 2-hydroxy-2-methoxyacetate and its structural motif as a valuable chiral building block in the synthesis of complex, biologically active molecules, with a particular focus on the total synthesis of Bryostatin 1 and its analogues. While direct use of this compound as a starting material is not extensively documented in this specific context, the generation of a stereochemically defined α-hydroxy-α-methoxy ester moiety is a critical step in the construction of these intricate natural products.

Introduction

This compound possesses a unique combination of functional groups: a chiral center bearing a hydroxyl and a methoxy group, and a methyl ester. This arrangement makes it a potentially versatile precursor for the stereoselective synthesis of polyketide natural products and other complex chiral molecules. In the context of the synthesis of bryostatins, which are potent modulators of protein kinase C (PKC), the careful construction of the C1-C16 fragment containing a related α-hydroxy acetal is of paramount importance for the overall success of the synthesis and the biological activity of the final compound.

Application in the Total Synthesis of Bryostatin 1

The total synthesis of Bryostatin 1, a complex marine macrolide with significant therapeutic potential, represents a formidable challenge in organic chemistry.[1][2][3][4] A key fragment in many synthetic approaches is the C1-C16 portion, which contains a densely functionalized tetrahydropyran ring system. The stereochemistry of this fragment is crucial for the molecule's ability to bind to PKC.

While not used as the initial chiral building block, the structural element of a chiral α-hydroxy ester acetal is strategically installed during the synthesis. A common strategy involves the stereoselective construction of a precursor that is then elaborated to include this functionality.

General Workflow for the Introduction of the α-Hydroxy Acetal Moiety

The following diagram illustrates a generalized workflow for the introduction of the key stereocenters found in the C1-C16 fragment of Bryostatin, leading to a structure containing the core of this compound.

Caption: Generalized workflow for the synthesis of the chiral α-hydroxy acetal moiety.

Experimental Protocols

The following protocols are based on established methodologies in the synthesis of complex natural products and illustrate how the α-hydroxy-α-methoxy ester substructure can be generated and utilized.

Protocol 1: Diastereoselective Aldol Reaction to form a β-Hydroxy-α-keto Ester Acetal Precursor

This protocol describes a general approach for the diastereoselective aldol reaction of an enolate with an α-keto ester acetal, a key transformation for creating the carbon skeleton and setting stereocenters. The Evans aldol reaction is a powerful tool for achieving high diastereoselectivity.[5][6][7][8][9]

Materials:

-

Chiral N-acyloxazolidinone (e.g., (S)-4-benzyl-3-propionyl-1,3-oxazolidin-2-one)

-

Dibutylboron triflate (Bu₂BOTf)

-

Triethylamine (Et₃N)

-

Methyl 2,2-dimethoxyacetate (as a surrogate for the α-keto ester)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the chiral N-acyloxazolidinone (1.0 equiv) in anhydrous DCM (0.2 M) in a flame-dried, round-bottom flask under an argon atmosphere.

-

Cool the solution to 0 °C.

-

Add dibutylboron triflate (1.1 equiv) dropwise, followed by the dropwise addition of triethylamine (1.2 equiv).

-

Stir the resulting solution at 0 °C for 30 minutes to form the boron enolate.

-

In a separate flask, dissolve methyl 2,2-dimethoxyacetate (1.5 equiv) in anhydrous DCM and cool to -78 °C.

-

Slowly add the pre-formed boron enolate solution to the solution of methyl 2,2-dimethoxyacetate via cannula.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C over 2 hours.

-

Quench the reaction by the addition of a pH 7 phosphate buffer.

-

Extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to yield the desired aldol adduct.

Expected Outcome: This reaction typically proceeds with high diastereoselectivity, favoring the syn-aldol product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

| Parameter | Typical Value |

| Yield | 75-90% |

| Diastereomeric Ratio (dr) | >95:5 |

Protocol 2: Reduction of the α-Keto Acetal to a Chiral α-Hydroxy Acetal

This protocol outlines the stereoselective reduction of the ketone functionality in the aldol product to generate the desired α-hydroxy acetal.

Materials:

-

β-Hydroxy-α-keto ester acetal (from Protocol 1)

-

Sodium borohydride (NaBH₄) or other suitable reducing agent

-

Anhydrous methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-